Anticancer agent 194

Colon cancer Antiproliferative activity Urea derivatives

Anticancer agent 194 (synonym: compound 10p; CAS 2767204-90-8) is a synthetic small-molecule urea derivative built on a tetrahydroquinoxaline scaffold, with molecular formula C₁₂H₁₆ClN₃O₂ and a molecular weight of 269.73 g/mol. It was identified as the most potent antiproliferative member of a 26-compound series evaluated against HT-29 human colon adenocarcinoma cells.

Molecular Formula C12H16ClN3O2
Molecular Weight 269.73 g/mol
Cat. No. B12382545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 194
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(CCN2)C(=O)NCCCl
InChIInChI=1S/C12H16ClN3O2/c1-18-9-2-3-11-10(8-9)14-6-7-16(11)12(17)15-5-4-13/h2-3,8,14H,4-7H2,1H3,(H,15,17)
InChIKeyNNIROXLOWVWZQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 194 (Compound 10p) – Product Overview and Chemical Identity for Procurement


Anticancer agent 194 (synonym: compound 10p; CAS 2767204-90-8) is a synthetic small-molecule urea derivative built on a tetrahydroquinoxaline scaffold, with molecular formula C₁₂H₁₆ClN₃O₂ and a molecular weight of 269.73 g/mol . It was identified as the most potent antiproliferative member of a 26-compound series evaluated against HT-29 human colon adenocarcinoma cells [1]. Mechanistically, 10p independently triggers both ferroptosis (an iron-dependent, ROS-driven programmed cell death pathway) and autophagy, while explicitly failing to induce apoptosis – a profile that distinguishes it from most classical anticancer agents and even from many standalone ferroptosis inducers [1].

Why Generic Substitution Fails for Anticancer Agent 194 – The Dual-Mechanism Problem


Anticancer agent 194 cannot be generically substituted by other ferroptosis inducers, autophagy modulators, or urea-based anticancer agents because its therapeutic profile depends on the simultaneous, independent induction of two distinct programmed cell death pathways within a single molecular entity [1]. Classical ferroptosis inducers such as Erastin or RSL3 do not trigger autophagy, and apoptosis-targeted agents are explicitly ineffective in the biological context where 10p operates – namely, colon cancer cells with apoptosis resistance [1]. Even close structural analogs within the same urea derivative series exhibit substantially weaker antiproliferative potency, as the SAR optimization that yielded 10p was highly sensitive to specific substituent modifications [2]. Substituting Anticancer agent 194 with a generic ‘ferroptosis inducer’ or an uncharacterized urea analog would forfeit the dual ferroptosis–autophagy mechanism and the G2/M cell-cycle arrest phenotype that are experimentally verified only for this compound.

Anticancer Agent 194 – Quantitative Evidence Guide for Differentiated Scientific Selection


Antiproliferative Potency Against HT-29 Colon Cancer Cells – In-Series Superiority

Compound 10p (Anticancer agent 194) was identified as the most potent antiproliferative agent among a synthesized series of 26 urea derivatives tested against HT-29 colorectal adenocarcinoma cells [1]. In the MTT assay (48 h exposure, 1–10 μM), 10p inhibited HT-29 cell proliferation with an IC₅₀ of 1.97 μM [2]. The publication states explicitly that 'compound 10p stood out from these derivatives, exhibiting the most potent antiproliferative activity,' confirming its rank-order superiority within the series [1]. However, the full numerical IC₅₀ values for in-series comparators (e.g., 10a–10o) are not publicly accessible from the paywalled article, so the magnitude of the potency gap relative to the closest analog cannot be precisely quantified here.

Colon cancer Antiproliferative activity Urea derivatives

Dual Ferroptosis–Autophagy Induction Versus Single-Pathway Agents

Mechanistic studies demonstrated that 10p independently triggers both ferroptosis and autophagy in HT-29 cells, while explicitly failing to induce apoptosis [1]. This dual-pathway activation is mechanistically linked to massive ROS accumulation, but ferroptosis and autophagy were shown to operate independently of each other [1]. By contrast, classical ferroptosis inducers such as Erastin and RSL3 are not reported to co-induce autophagy, and apoptosis-targeted drugs (e.g., 5-fluorouracil, which shows an IC₅₀ of 316.25 μM in HT-29 cells in cross-study comparisons [2]) operate through an entirely different cell death modality. The combination of ferroptosis induction and autophagy triggering in a single molecular entity has been 'rarely reported' according to the authors [1].

Ferroptosis Autophagy Programmed cell death

G2/M Cell-Cycle Arrest Without Apoptosis – Differentiation from Tubulin-Targeting Agents

10p induces a concentration-dependent G2/M cell-cycle arrest in HT-29 cells (1–4 μM, 48 h) via downregulation of CDK1 and Cyclin B1 proteins, yet this arrest does not culminate in apoptosis [1]. This is mechanistically distinct from classical G2/M-arresting agents such as colchicine binding site inhibitors (CBSIs) or taxanes, which ultimately trigger apoptotic cell death. The absence of apoptosis is a deliberate feature of 10p's design, enabling it to circumvent the apoptosis-resistance mechanisms that limit the efficacy of conventional chemotherapeutics in colon cancer [2].

Cell cycle arrest G2/M phase CDK1 Cyclin B1

GPX4 Downregulation as a Ferroptosis-Specific Biomarker Signature

Western blot analysis confirmed that 10p reduces GPX4 protein expression in HT-29 cells in a concentration-dependent manner at 0.5–4 μM (48 h) [1]. GPX4 is the central negative regulator of ferroptosis; its downregulation is a direct biochemical indicator of ferroptosis commitment. While Erastin and RSL3 are also known to ultimately impair GPX4 function (Erastin via system Xc⁻ inhibition; RSL3 via direct GPX4 inhibition), 10p achieves GPX4 downregulation as part of a broader ROS-driven dual-mechanism program that simultaneously activates autophagy [2].

GPX4 Ferroptosis biomarker Lipid peroxidation

ROS-Dependent Cell Death at Low Micromolar Concentrations

10p-induced ferroptosis and autophagy are both associated with massive intracellular ROS accumulation, and the two death pathways were demonstrated to be independent of each other despite sharing this ROS trigger [1]. Cell viability assays show that 10p induces cell death at concentrations of 1, 5, and 10 μM in HT-29 cells [2]. The lethal ROS accumulation is a hallmark of ferroptosis but is not typically observed with purely autophagy-modulating compounds or apoptosis inducers at comparable concentrations, supporting a unique mechanism-of-action signature for 10p.

Reactive oxygen species ROS accumulation Oxidative stress

Anticancer Agent 194 – Best-Fit Research and Industrial Application Scenarios


Apoptosis-Resistant Colon Cancer Mechanistic Studies

10p is uniquely suited for dissecting non-apoptotic cell death mechanisms in HT-29 and potentially other colon cancer models where apoptosis resistance is a confounding factor. Because 10p independently triggers ferroptosis and autophagy without engaging the apoptotic machinery, it enables clean experimental dissection of these pathways [1]. Researchers can use 10p at 1–4 μM (48 h) to induce G2/M arrest and monitor GPX4 downregulation and ROS accumulation as mechanistic readouts [2].

Dual Ferroptosis–Autophagy Chemical Biology Probe Development

As a single molecule that simultaneously activates two distinct programmed cell death pathways, 10p serves as a privileged chemical probe for studying crosstalk between ferroptosis and autophagy. The independence of the two pathways, despite a shared ROS trigger, makes 10p a valuable tool for identifying pathway-specific downstream effectors [1]. Procurement at high purity (≥95%) is recommended for chemical biology applications where off-target effects must be minimized.

Ferroptosis-Focused Drug Discovery and SAR Expansion

The tetrahydroquinoxaline urea scaffold of 10p provides a structurally validated starting point for medicinal chemistry campaigns targeting ferroptosis induction in colorectal cancer. The published SAR trends (though not fully numerically accessible) indicate that specific substituent modifications dramatically affect antiproliferative potency, making 10p the essential reference standard for any follow-up analog synthesis and biological evaluation [1].

In Vitro Pharmacology Quality Control and Assay Validation

10p's well-characterized IC₅₀ (1.97 μM in HT-29, 48 h MTT), GPX4 downregulation profile (0.5–4 μM), and G2/M arrest phenotype (1–4 μM) make it a practical positive control for validating ferroptosis and autophagy assays in academic and industrial screening laboratories [1][2]. Its commercial availability from multiple vendors with published purity specifications supports routine use as an inter-laboratory reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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